2-(Trifluoromethyl)thiophene-3-carbaldehyde

Description

Chemical Classification and Systematic Nomenclature

This compound belongs to the class of fluorinated heterocyclic compounds, specifically representing a thiophene derivative with dual functional group modification. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the formal name this compound reflecting the positional arrangement of substituents on the five-membered thiophene ring. The molecule carries the Chemical Abstracts Service registry number 1858307-38-6, providing its unique chemical identifier within global databases.

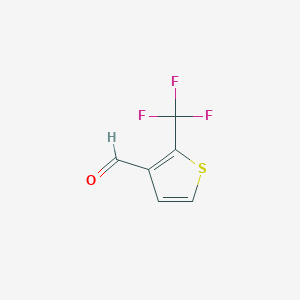

The molecular formula C₆H₃F₃OS indicates a compact structure containing six carbon atoms, three hydrogen atoms, three fluorine atoms, one oxygen atom, and one sulfur atom. The compound's structural characterization reveals specific stereochemical properties through its Simplified Molecular Input Line Entry System representation: C1=CSC(=C1C=O)C(F)(F)F, which describes the connectivity pattern of atoms within the molecule. The International Chemical Identifier key HBXBBNQXOXCJOD-UHFFFAOYSA-N provides an additional layer of molecular identification, enabling precise database searches and cross-referencing across scientific literature.

The thiophene ring system provides the foundational heterocyclic structure, with sulfur occupying the heteroatom position within the five-membered aromatic ring. The trifluoromethyl group at the 2-position introduces significant electronic modification through its strong electron-withdrawing properties, while the aldehyde functionality at the 3-position offers reactive sites for further chemical transformations. This combination of functional groups creates a molecule with unique electronic distribution and reactivity patterns that distinguish it from non-fluorinated thiophene derivatives.

Historical Development of Fluorinated Thiophene Derivatives

The development of fluorinated thiophene derivatives emerged from the broader historical advancement of organofluorine chemistry, which experienced significant growth during the twentieth century. Early fluorocarbon research began in the 1920s when Lebeau and Damiens first obtained methane derivatives through fluorination reactions, establishing foundational methodologies for introducing fluorine atoms into organic molecules. The field gained substantial momentum during World War II when atomic energy research created unprecedented demand for fluorocarbons, leading to the development of catalytic fluorination processes using silver, copper, and mercury catalysts.

The systematic exploration of fluorinated heterocycles, including thiophene derivatives, gained prominence in the latter half of the twentieth century as researchers recognized the unique properties imparted by fluorine substitution. The development of specialized synthetic methodologies for fluorinated thiophenes represented a convergence of heterocyclic chemistry and organofluorine methodology, creating new opportunities for molecular design and functional material development. These advances were driven by the recognition that fluorine substitution could dramatically alter electronic properties, chemical stability, and biological activity of heterocyclic compounds.

Recent decades have witnessed accelerated development in fluorinated thiophene chemistry, particularly focusing on regioselective synthesis methods and structure-property relationships. The emergence of direct heteroarylation polymerization techniques has enabled the efficient synthesis of fluorinated thiophene-containing conjugated polymers, expanding the scope of applications for these materials in electronic devices. Contemporary research has demonstrated that the position and number of fluorine substituents on thiophene rings significantly influence reactivity patterns, polymerization kinetics, and ultimate material properties.

Role in Modern Organofluorine Chemistry

This compound occupies a significant position within modern organofluorine chemistry as both a synthetic intermediate and a functional building block for advanced materials. The compound exemplifies the strategic incorporation of fluorine substituents to achieve desired electronic and physical properties in heterocyclic systems. Modern synthetic approaches to fluorinated thiophenes have evolved to include sophisticated methodologies such as single carbon-fluorine bond activation of trifluoromethyl-bearing cyclopropanes, enabling regioselective introduction of fluorinated substituents.

The role of fluorinated thiophenes in contemporary materials science has expanded significantly, particularly in the development of conjugated polymers for photovoltaic applications. Research has demonstrated that fluorine substituents on thiophene units can dramatically improve photovoltaic device performance through enhanced charge carrier mobility and optimized energy level alignment. Studies have shown that relocating fluorine substituents from acceptor units to flanking thiophene units can maintain or improve device characteristics while offering new design strategies for polymer solar cell materials.

The compound's significance extends to fundamental organofluorine methodology development, where it serves as a model system for understanding fluorine effects on heterocyclic reactivity. Recent investigations have revealed that fluorinated thiophene derivatives exhibit unique noncovalent interaction patterns, including hydrogen bonding and halogen bonding, which influence molecular conformation and solid-state packing. These interactions have important implications for material properties and device performance, highlighting the multifaceted role of fluorinated thiophenes in modern chemical research.

Research Significance and Knowledge Gaps

The research significance of this compound stems from its potential to address critical challenges in materials science and synthetic chemistry. Current research demonstrates that fluorinated heterocycles represent essential components in approximately twenty percent of anticancer and antibiotic drugs, highlighting the broader medical relevance of this chemical class. The compound's unique electronic properties, resulting from the combination of thiophene aromaticity and trifluoromethyl substitution, position it as a valuable tool for developing new therapeutic agents and functional materials.

Significant knowledge gaps persist in understanding the complete scope of reactivity patterns and application potential for this compound. While recent studies have explored its use in polymer synthesis and materials applications, comprehensive structure-activity relationship studies remain limited. The lack of extensive literature data for this specific compound, as noted in chemical databases, indicates substantial opportunities for fundamental research into its chemical behavior and synthetic utility.

Future research directions should address the systematic exploration of synthetic methodologies for accessing related fluorinated thiophene derivatives, particularly focusing on regioselective functionalization strategies. The development of efficient synthetic routes to diverse fluorinated thiophene scaffolds could enable broader application in pharmaceutical and materials research. Additionally, comprehensive studies of noncovalent interactions and their effects on solid-state properties could provide insights for designing improved functional materials.

The integration of computational and experimental approaches represents a critical need for advancing understanding of fluorinated thiophene chemistry. Density functional theory calculations combined with experimental validation could elucidate the electronic effects of fluorine substitution patterns and guide the design of new derivatives with targeted properties. Such comprehensive studies would contribute to the fundamental knowledge base while supporting practical applications in drug discovery and materials science.

Properties

IUPAC Name |

2-(trifluoromethyl)thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXBBNQXOXCJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858307-38-6 | |

| Record name | 2-(trifluoromethyl)thiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-iodothiophene with antimony trifluoride (SbF3) in nitromethane .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products:

Oxidation: 2-(Trifluoromethyl)thiophene-3-carboxylic acid.

Reduction: 2-(Trifluoromethyl)thiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the trifluoromethyl group is known to enhance biological activity and metabolic stability, making 2-(trifluoromethyl)thiophene-3-carbaldehyde a candidate for pharmacological studies. Research indicates potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. The trifluoromethyl group can increase the potency against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, it has been evaluated for its effects on human glioblastoma cells, indicating potential mechanisms involving apoptosis induction and cell cycle arrest .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to react with nucleophiles, facilitating the synthesis of more complex molecules. Notable synthetic applications include:

- Synthesis of Heterocyclic Compounds : The compound can be utilized in the synthesis of thiopyran-fused heterocycles, which are significant due to their biological importance. Various synthetic strategies have been developed to fuse thiopyran with other heterocycles, enhancing the structural diversity of synthesized compounds .

- Modular Synthesis Strategies : Recent advancements in metallaphotoredox catalysis have enabled the incorporation of trifluoromethyl groups into complex organic frameworks. This approach allows for high levels of chemo- and regioselectivity, making it easier to synthesize structurally intricate compounds that may have enhanced biological activities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives containing the trifluoromethyl group. Results indicated that these compounds exhibited significant activity against various bacterial strains. For example:

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |

| Other derivatives | 9.75–12.0 | M. tuberculosis |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits cytotoxic effects on glioblastoma cells. The mechanism was linked to apoptosis induction and disruption of the cell cycle, suggesting its potential as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)thiophene-3-carbaldehyde exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the thiophene ring significantly impacts physicochemical and biological properties. For example:

- Benzo[b]thiophene-3-carbaldehyde (aldehyde at position 3 of a benzothiophene scaffold) exhibited lower cytotoxicity (GI₅₀: 28–269 nM) against breast cancer cell lines compared to its benzo[b]thiophene-2-carbaldehyde analogs (aldehyde at position 2), which showed superior potency . This suggests that the spatial orientation of the aldehyde group relative to other substituents modulates interactions with biological targets.

- In thiophene derivatives, shifting the aldehyde from position 2 to 3 (e.g., 3-methyl-2-thiophenecarboxaldehyde vs. hypothetical 2-CF₃-3-CHO analogs) could alter electronic distribution and hydrogen-bonding capabilities, affecting reactivity in nucleophilic additions or crystallographic packing .

Table 1: Impact of Substituent Position on Bioactivity

Substituent Type Effects

The nature of substituents (e.g., -CF₃ vs. -CH₃) influences electronic, steric, and lipophilic properties:

- It also improves metabolic stability and membrane permeability in drug design, as seen in patented trifluoromethyl-containing pharmaceuticals .

- Methyl (-CH₃) : In 3-methyl-2-thiophenecarboxaldehyde , the methyl group donates electrons weakly, which may reduce aldehyde reactivity compared to -CF₃ derivatives. Methyl groups are often used to fine-tune lipophilicity without drastically altering electronic profiles .

Table 2: Substituent-Driven Property Comparison

| Compound | Substituent | Electronic Effect | Likely Reactivity | Applications |

|---|---|---|---|---|

| 2-(Trifluoromethyl)thiophene-3-carbaldehyde | -CF₃ | Electron-withdrawing | High (e.g., Schiff base formation) | Pharmaceuticals, agrochemicals |

| 3-Methyl-2-thiophenecarboxaldehyde | -CH₃ | Electron-donating | Moderate | Organic synthesis, materials |

Physicochemical and Structural Insights

- Hydrogen-Bonding Networks : Thiophene aldehydes like 3-[(2-formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde form 3D networks via intermolecular C–H···O and O–H···O interactions, which are critical for crystal packing and solubility. The -CF₃ group in this compound may disrupt such networks due to steric bulk and hydrophobicity .

- Synthetic Flexibility: Thiophene aldehydes serve as precursors for azomethines, dicyanovinyl derivatives, and spirophosphazenes. The -CF₃ group’s stability under harsh conditions (e.g., acidic/basic media) could expand their utility in multi-step syntheses .

Biological Activity

2-(Trifluoromethyl)thiophene-3-carbaldehyde is an organic compound characterized by a trifluoromethyl group attached to a thiophene ring, with an aldehyde functional group at the 3-position. Its molecular formula is C₆H₃F₃OS, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

The biological activity of this compound is primarily attributed to its electrophilic nature , which allows it to interact with various biological molecules. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For instance, structural analogs have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to its unique structural features.

Anti-inflammatory Activity

Thiophene derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. In particular, studies have demonstrated that thiophene-based compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. The presence of the trifluoromethyl group in this compound may enhance its anti-inflammatory potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Significant antifungal activity | |

| Anti-inflammatory | Inhibits COX/LOX enzymes; reduces cytokines |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of thiophene derivatives, compounds structurally related to this compound were found to inhibit the expression of inflammatory markers in vitro. The study reported a reduction in TNF-α levels upon treatment with these compounds at concentrations as low as 10 µM .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of thiophene derivatives on various cancer cell lines. The results indicated that compounds with a similar structure exhibited IC50 values ranging from 6 µM to over 30 µM against different tumor cell lines. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiophene derivative A | HeLa | 6.0 |

| Thiophene derivative B | CaCo-2 | 29.2 |

| This compound | TBD | TBD |

Q & A

Q. Why do some studies report instability of this compound under basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.